(1R,2R)-Cyclooct-5-ene-1,2-diol
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Overview
Description
(1R,2R)-Cyclooct-5-ene-1,2-diol is a chiral diol with a unique structure characterized by a cyclooctene ring with two hydroxyl groups attached to the first and second carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Cyclooct-5-ene-1,2-diol typically involves the dihydroxylation of cyclooctene. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) and a chiral ligand to achieve high enantioselectivity. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar dihydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-Cyclooct-5-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclooctane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate the substitution reactions.
Major Products
The major products formed from these reactions include cyclooctanone, cyclooctane, and various substituted cyclooctene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-Cyclooct-5-ene-1,2-diol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways involving diols.
Medicine
In medicine, this compound has potential applications in drug development. Its chiral nature makes it a valuable intermediate in the synthesis of pharmaceuticals with specific stereochemical requirements.
Industry
Industrially, this compound is used in the production of polymers and as a precursor for the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-Cyclooct-5-ene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s reactivity and selectivity. Additionally, the cyclooctene ring provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclooctane-1,2-diol: Lacks the double bond present in (1R,2R)-Cyclooct-5-ene-1,2-diol.
Cyclohexane-1,2-diol: Has a smaller ring size and different stereochemistry.
Cyclooct-4-ene-1,2-diol: The double bond is located at a different position in the ring.
Uniqueness
This compound is unique due to its specific ring size, the position of the double bond, and the configuration of the hydroxyl groups
Properties
CAS No. |
203319-31-7 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1R,2R)-cyclooct-5-ene-1,2-diol |
InChI |
InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7-10H,3-6H2/t7-,8-/m1/s1 |
InChI Key |
JWEYNDRAHPIRPI-HTQZYQBOSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](CCC=C1)O)O |
Canonical SMILES |
C1CC(C(CCC=C1)O)O |
Origin of Product |
United States |
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